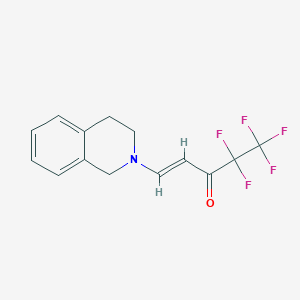

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

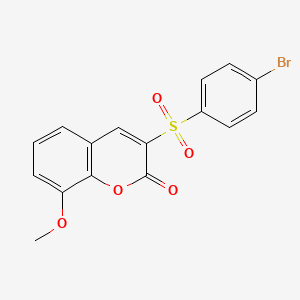

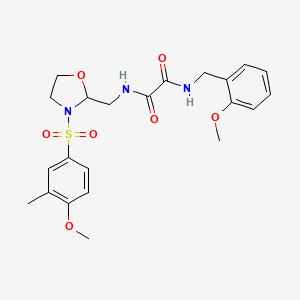

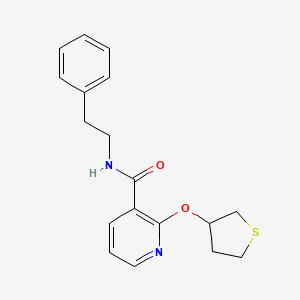

The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a structure similar to quinoline, but the nitrogen atom is in a different position. The isoquinoline structure is present in many natural and synthetic products .

Molecular Structure Analysis

The compound has an isoquinoline structure, which is a bicyclic molecule with a benzene ring fused to a pyridine ring . It also has a pentafluoropent-1-en-3-one group attached to it, which includes a carbon-carbon double bond and five fluorine atoms .Chemical Reactions Analysis

Isoquinoline compounds can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the isoquinoline core. For example, the presence of fluorine atoms could affect the compound’s reactivity and stability .Aplicaciones Científicas De Investigación

Synthesis Techniques

Research has explored various synthesis techniques for compounds related to isoquinoline derivatives. For instance, a study detailed the synthesis of 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone from isoquinoline through a multi-step reaction, achieving an overall yield of 47.6% (Huang Wei-yi, 2006). Another research effort developed metal-free reactions of 1,4-diynes and 1-en-4-yn-3-ones with isoquinoline and quinoline N-oxides, showcasing a broad substrate scope and functional group tolerance, leading to the formation of 3,4-dihydro-2H-pyrido[2,1-a]isoquinolines with green-blue fluorescence properties (Binghua Zhang et al., 2017).

Chemical Transformations

Innovative chemical transformations of isoquinoline derivatives have been documented. A process involved superacidic activation of 1- and 3-isoquinolinols, leading to various isoquinolinones through electrophilic reactions, showcasing the versatility of isoquinoline compounds in synthetic chemistry (K. Y. Koltunov et al., 2002). Another example is the facile synthesis of fused dihydroisoquinoline-naphthyridinone frameworks, expanding the structural diversity and potential applications of isoquinoline derivatives (V. Shuvalov, A. Fisyuk, 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F5NO/c15-13(16,14(17,18)19)12(21)6-8-20-7-5-10-3-1-2-4-11(10)9-20/h1-4,6,8H,5,7,9H2/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMNXDDSCMRIDC-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C=CC(=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)/C=C/C(=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2819044.png)

![N-(4-chlorophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2819046.png)

![Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2819049.png)

![4-Methyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2819050.png)

![6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2819059.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2819065.png)